4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[2-[(2-methylphenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-13-4-2-3-5-15(13)12-17-11-8-14-6-9-16-10-7-14;/h2-5,14,16H,6-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPXBOYCPVPHDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview:
The core synthetic strategy involves reacting a piperidine derivative with a suitable benzyl halide, specifically 2-methylbenzyl chloride , in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution where the hydroxyl group on the piperidine is replaced by the benzyl group, forming the ether linkage.
Reaction Conditions:
-
- 2-methylbenzyl chloride
- 4-(2-hydroxyethyl)piperidine
- Base (NaOH or K₂CO₃)
- Solvent: Typically acetonitrile or ethanol
-
- The piperidine derivative is dissolved in an appropriate solvent.
- The benzyl chloride is added dropwise under stirring.
- The mixture is heated to reflux (around 80–100°C) for several hours.
- Post-reaction, the mixture is cooled, and the product is isolated via filtration or extraction.
Hydrochloride Salt Formation:
- The free base is treated with hydrochloric acid (HCl) in an aqueous medium, leading to the formation of the hydrochloride salt, which is then purified by recrystallization.
Research Findings & Data:
- A similar process was described in patent literature, where the reaction of 2-methylbenzyl chloride with piperidine derivatives yielded high conversion rates (~80%) under optimized conditions.
Etherification Using Alkyl Halides and Tosylates
Methodology:
Another approach involves etherification of the piperidine nitrogen with benzyl derivatives through nucleophilic substitution using alkyl halides or tosylates, often under basic conditions.
-
- 2-methylbenzyl tosylate or chloride
- Nucleophilic piperidine derivative
- Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
- Solvent: Toluene or DMF
-
- The piperidine nitrogen is deprotonated with NaH or K₂CO₃.
- The benzyl halide or tosylate is added, and the mixture is refluxed.
- The product is purified by chromatography or recrystallization.
Advantages:
Multi-Step Synthesis Involving Intermediates
Stepwise Approach:
Research Findings:
- Complex multi-step procedures have been documented, involving Mitsunobu reactions, reduction with lithium aluminum hydride (LiAlH₄), and subsequent salt formation.
Industrial-Scale Synthesis
Flow Chemistry and Automation:
- Continuous flow reactors are employed to enhance reaction control, yield, and safety.
- Reagent addition is automated, and in-line purification minimizes impurity formation.
Process Optimization:
- Use of excess reagents and controlled temperature conditions reduces impurities.
- Avoidance of dimer formation (as seen in prior art) enhances purity and yield.
Data Summary Table
| Method | Reagents | Solvent | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 2-methylbenzyl chloride + 4-(2-hydroxyethyl)piperidine + NaOH | Acetonitrile | Reflux 80–100°C, 4–6 hrs | 75–80 | High efficiency, scalable |
| Etherification | 2-methylbenzyl tosylate + piperidine derivative + K₂CO₃ | Toluene/DMF | Reflux 80–110°C | 70–85 | Suitable for large scale |
| Multi-step synthesis | Various intermediates, protective groups, LiAlH₄ | Multiple | Variable | 60–75 | Complex but versatile |
| Industrial flow synthesis | Continuous reactors | Controlled | Optimized for yield | >85 | Safer, scalable |
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Piperidine Hydrochloride Derivatives
Structural and Functional Differences
The table below compares 4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride with structurally related compounds:
Key Observations:
Electron-Withdrawing Groups: Compounds like 4-(4-nitrophenyl)piperidine HCl exhibit altered electronic profiles, impacting receptor binding and metabolic stability .
Toxicity and Safety: Acute Toxicity: Most analogs share hazards like skin/eye irritation (H315/H319), but 4-(diphenylmethoxy)piperidine HCl lacks specific toxicity data despite regulatory oversight . Environmental Impact: Limited ecotoxicological data exist for these compounds, though 4-(diphenylmethoxy)piperidine HCl’s environmental fate remains unstudied .
Applications :
- Pharmaceutical Intermediates : Nitrophenyl and benzyl-substituted derivatives are prioritized in drug synthesis (e.g., analgesics) .
- Research Use : Bromine-containing analogs may serve as probes in mechanistic studies due to halogen bonding .
Research Findings and Data Gaps
- Bioactivity : Piperidine derivatives with aromatic substituents (e.g., benzyl, nitrophenyl) show promise in modulating serotonin and dopamine receptors, though structure-activity relationships (SAR) require further elucidation .
- Data Limitations : Critical gaps include:
- Acute oral toxicity (LD₅₀) values for most compounds.
- Environmental persistence and biodegradability studies.
- Comparative pharmacokinetic profiles across substituent classes.
Biological Activity
4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is a piperidine derivative notable for its potential biological activities, particularly in pharmacological applications. This compound exhibits structural similarities to various biologically active molecules, which may influence its interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C15H24ClNO, with a molecular weight of 269.82 g/mol. The presence of the 2-methylbenzyl ether group contributes to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H24ClNO |
| Molecular Weight | 269.82 g/mol |
| Structural Features | Piperidine ring, 2-methylbenzyl ether |
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. It may act as an agonist or antagonist, modulating receptor activity and influencing physiological processes such as neurotransmission and enzyme function.
Potential Targets
- Neurotransmitter Receptors : The compound may bind to receptors associated with neurotransmission, potentially affecting mood and cognitive functions.
- Enzymatic Activity : It may inhibit or activate specific enzymes involved in metabolic pathways.
Anticonvulsant Activity
Research indicates that compounds structurally related to piperidines can exhibit anticonvulsant properties. For instance, studies have shown that certain piperidine derivatives effectively reduce seizure activity in animal models by modulating GABAergic transmission .
Antitumor Activity
Preliminary investigations into the anticancer potential of similar compounds suggest that they may inhibit tumor cell proliferation. For example, certain piperidine derivatives have demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents.
Case Studies
-
Neuropharmacological Assessment :
- A study evaluated the effects of a related piperidine derivative on anxiety-like behavior in rodents. The results indicated a reduction in anxiety-related behaviors, suggesting potential anxiolytic properties.
- Findings : The compound exhibited a dose-dependent effect on behavioral tests, supporting its role as a central nervous system modulator.
-
Anticancer Evaluation :
- In vitro assays were conducted using human cancer cell lines (e.g., A431 and Jurkat cells). Results showed that the compound induced apoptosis in a concentration-dependent manner.
- Results Summary :
- IC50 values for cell viability ranged from 10 µM to 50 µM across different cell lines.
- Mechanistic studies indicated that the compound activates caspase pathways leading to programmed cell death.
Q & A
Q. What are the recommended synthesis routes for 4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride?
The synthesis typically involves multi-step processes, such as:
- Piperidine intermediate preparation : Hydrogenation of substituted pyridines using catalysts like Pd/C under hydrogen gas .
- Functionalization : Ethoxylation and substitution reactions to introduce the 2-methylbenzyloxyethyl group, often requiring halogenating agents (e.g., Br₂, Cl₂) or oxidation/reduction steps (e.g., KMnO₄, NaBH₄) .
- Purification : Silica gel chromatography or recrystallization from ethanol for final product isolation . Yield optimization may require adjusting reaction time, temperature, and stoichiometric ratios .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Key precautions include:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
- Storage : Keep in sealed containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .
- Spill Management : Absorb with inert material (e.g., sand) and dispose per local regulations .
Q. How can researchers characterize the purity and structure of this compound?
Analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and integration ratios .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>99%) using reverse-phase columns .
- Melting Point Analysis : Compare observed values (e.g., 219°C decomposition ) with literature data.
- Mass Spectrometry (MS) : Confirm molecular weight via ESI or MALDI-TOF .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound in multi-step syntheses?
- Catalyst Screening : Test alternatives to Pd/C (e.g., Raney nickel) for hydrogenation efficiency .
- Reaction Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF) vs. methanol/water mixtures .
- Temperature Control : Reflux conditions (e.g., 2 hours at 80°C) to balance reaction rate and byproduct formation .
- In-line Monitoring : Use TLC or FTIR to track intermediate formation and adjust reaction termination points .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- pH Sensitivity : Stability studies in buffered solutions (pH 3–10) can identify degradation pathways (e.g., hydrolysis of the ether linkage) .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition thresholds (e.g., >200°C) .
- Light Exposure : UV-Vis spectroscopy to assess photodegradation in ambient vs. dark conditions .
Q. What computational methods predict the compound’s reactivity or interaction mechanisms?
- Quantum Chemical Calculations : Density Functional Theory (DFT) to model reaction pathways (e.g., nucleophilic substitution at the piperidine nitrogen) .
- Molecular Dynamics (MD) : Simulate binding affinities for biological targets (e.g., receptors, enzymes) .
- Reaction Path Search Tools : Identify transition states and intermediates using software like Gaussian or ORCA .
Q. How can contradictory data regarding solubility or reactivity be resolved?
- Controlled Replication : Standardize solvent systems (e.g., DMSO vs. ethanol) and temperature .
- Meta-Analysis : Compare data across peer-reviewed studies (e.g., PubChem, NIST) to identify consensus values .
- Cross-Validation : Use multiple techniques (e.g., NMR, HPLC) to confirm solubility or degradation profiles .
Methodological Guidance
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
